Ethyl 2-chloro-5-methylbenzoate
Overview
Description
Ethyl 2-chloro-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the benzene ring. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-methylbenzoate can be synthesized through the esterification of 2-chloro-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-5-methylbenzoic acid and ethanol in the presence of acidic or basic conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under reflux conditions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 2-chloro-5-methylbenzoic acid.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Ethyl 2-chloro-5-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Ethyl 2-chloro-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the chlorine and methyl substituents, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
2-Chloro-5-methylbenzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity characteristics
These comparisons highlight the unique features of this compound, such as its specific substituents and ester functionality, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
ethyl 2-chloro-5-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMODZEYGPFPRKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022894 | |
Record name | Ethyl 2-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945262-03-3 | |
Record name | Benzoic acid, 2-chloro-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945262-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-5-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-chloro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701022894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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